Cas no 680622-70-2 (PIN1 inhibitor API-1)

PIN1 inhibitor API-1 structure
상품 이름:PIN1 inhibitor API-1
PIN1 inhibitor API-1 화학적 및 물리적 성질
이름 및 식별자
-
- O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
- N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
- N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
- PIN1 inhibitor API-1
- N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- FT-0675485
- MS-25852
- N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- HY-116716
- 680622-70-2
- DTXSID40652683
- EX-A5656
- CS-0066356
- SCHEMBL2775958
- AKOS030242660
- AKOS040742420
- AQFWAWXGBQPBIA-UHFFFAOYSA-N
- s6893
- N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
- G13642
- DA-56877
-
- 인치: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
- InChIKey: AQFWAWXGBQPBIA-UHFFFAOYSA-N
- 미소: C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
계산된 속성
- 정밀분자량: 366.10500
- 동위원소 질량: 366.10520816g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 9
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 5
- 복잡도: 487
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.8
- 토폴로지 분자 극성 표면적: 119Ų
실험적 성질
- 융해점: 211-213?C
- PSA: 123.03000
- LogP: 2.46300
PIN1 inhibitor API-1 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | T784050-5mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 5mg |
$ 488.00 | 2023-09-05 | ||
ChemScence | CS-0066356-25mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 25mg |
$900.0 | 2022-04-26 | |
MedChemExpress | HY-116716-10mM*1mLinDMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.08% | 10mM*1mLinDMSO |
¥2015 | 2023-07-26 | |
TRC | T784050-1mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 1mg |
$ 111.00 | 2023-09-05 | ||
TRC | T784050-25mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 25mg |
$ 1708.00 | 2023-09-05 | ||
MedChemExpress | HY-116716-10mM*1 mL in DMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.54% | 10mM*1 mL in DMSO |
¥1760 | 2024-07-20 | |
Ambeed | A1216707-100mg |
N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide |
680622-70-2 | 99% | 100mg |
$668.0 | 2025-03-01 | |
A2B Chem LLC | AH17583-100mg |
O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE |
680622-70-2 | 97% | 100mg |
$3297.00 | 2024-04-19 | |
ChemScence | CS-0066356-10mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 10mg |
$450.0 | 2022-04-26 | |
TRC | T784050-10mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 10mg |
$856.00 | 2023-05-17 |
PIN1 inhibitor API-1 관련 문헌
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
680622-70-2 (PIN1 inhibitor API-1) 관련 제품
- 926597-17-3(5-(6-chloropyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine)
- 1598415-49-6(2-Fluoro-5-phenylethynylpyridine)
- 1013806-62-6(1-(1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide)
- 2413900-04-4(tert-butyl N-{3-(1-hydroxypropan-2-yl)carbamoyl-1-methyl-1H-pyrazol-4-yl}carbamate)
- 131530-16-0(3,4-Diaminobutanoic acid)
- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)
- 2138303-67-8(4-(Azidomethyl)-3-fluorobenzoic acid)
- 851976-50-6(rac-Monepantel)
- 2034521-54-3((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone)
- 1378269-58-9(1-Acetyl-5-methylpiperidine-2-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1

순결:99%/99%/99%/99%
재다:25mg/50mg/100mg/250mg
가격 ($):267.0/401.0/601.0/1031.0